

Application Notes & Protocols: Use of Ligritinib (AB801) in Xenograft Animal Models

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Compound of Interest

Compound Name: *Ligritinib*

Cat. No.: *B15579019*

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Introduction

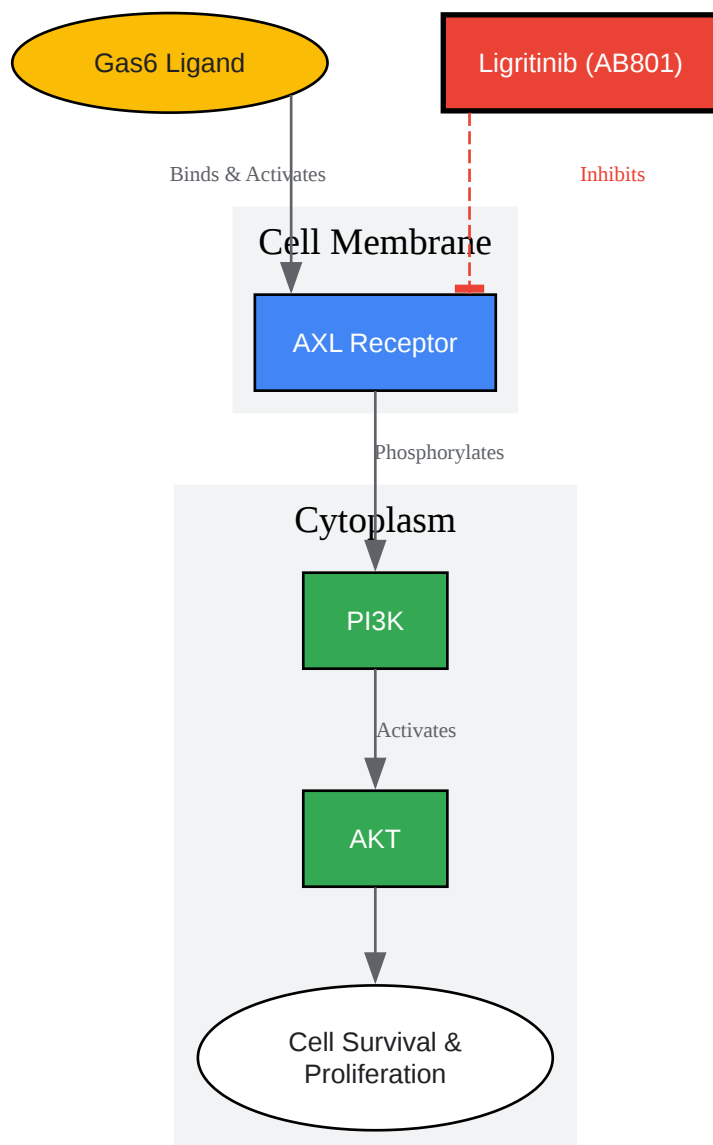
Ligritinib, also known as AB801, is an orally active and selective inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a key player in tumor cell proliferation, survival, and the development of resistance to various cancer therapies.[1][3] Overexpression of AXL is correlated with poor prognosis in numerous cancers.[1][3] **Ligritinib** blocks the downstream signaling pathway by inhibiting the kinase activity of AXL, making it a promising candidate for cancer research, particularly in combination with other anti-cancer agents.[1][2]

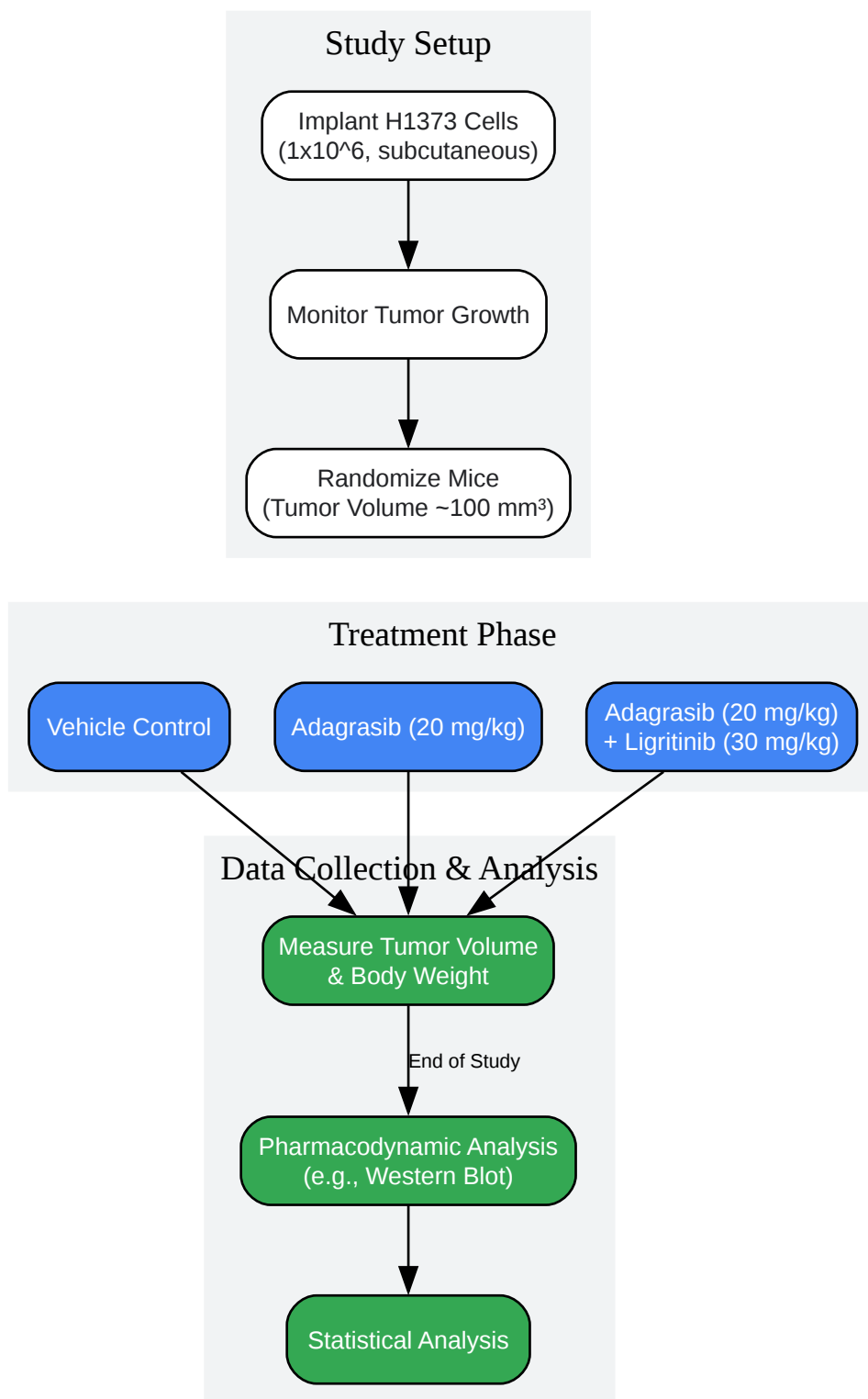
These application notes provide a summary of the preclinical use of **Ligritinib** in xenograft and syngeneic animal models, including detailed protocols for efficacy studies and quantitative data on its anti-tumor activity.

Mechanism of Action: AXL Signaling Inhibition

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6 or through ligand-independent dimerization, autophosphorylates and triggers downstream signaling cascades.[1][3] These pathways, including the PI3K/AKT pathway, are crucial for cell survival and proliferation. In the context of resistance to other targeted therapies like KRAS inhibitors, AXL signaling can act as a bypass mechanism, maintaining pro-survival signals.[4][5]

Ligritinib (AB801) is a potent and selective AXL inhibitor that has been shown to effectively block both basal and ligand-induced AXL-AKT signaling.[4] By inhibiting AXL, **Ligritinib** can restore sensitivity to other therapies and impede tumor growth.[3][6]





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- To cite this document: BenchChem. [Application Notes & Protocols: Use of Ligritinib (AB801) in Xenograft Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579019#use-of-ligritinib-in-xenograft-animal-models]

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